molecular formula C20H18N2O B8566504 5-(Dibenzylamino)picolinaldehyde

5-(Dibenzylamino)picolinaldehyde

Cat. No.: B8566504
M. Wt: 302.4 g/mol
InChI Key: UHJJYXKDCWOMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Dibenzylamino)picolinaldehyde is a valuable chemical intermediate in organic synthesis and drug discovery research. The aldehyde group is a highly versatile handle for further chemical transformations, most notably in condensation reactions to form imines or hydrazones, and in nucleophilic addition reactions. The dibenzylamino group acts as a protected amine, which can be later deprotected to reveal a primary amine, a common functional group in active pharmaceutical ingredients (APIs). This makes the compound particularly useful in the synthesis of complex molecules, including ligands for various biological targets. The picolinaldehyde scaffold is frequently explored in the development of receptor modulators. As a research chemical, it serves as a critical precursor for constructing compound libraries for high-throughput screening. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

5-(dibenzylamino)pyridine-2-carbaldehyde

InChI

InChI=1S/C20H18N2O/c23-16-19-11-12-20(13-21-19)22(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,16H,14-15H2

InChI Key

UHJJYXKDCWOMPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CN=C(C=C3)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs of 5-(Dibenzylamino)picolinaldehyde include substituted picolinaldehydes with variations in the position and nature of substituents. Below is a comparative analysis:

Table 1: Comparative Overview of Picolinaldehyde Derivatives
Compound Name Substituent Position & Group Molecular Weight (g/mol) Key Applications/Findings References
This compound 5-position: Dibenzylamino 289 (calculated) Inferred potential in SIRT2 inhibition
4-(Dimethylamino)picolinaldehyde 4-position: Dimethylamino 150 (estimated) Active SIRT2 inhibitor
4-(Diethylamino)picolinaldehyde 4-position: Diethylamino 178 (estimated) Moderate SIRT2 inhibition activity
5-(Trifluoromethyl)picolinaldehyde 5-position: Trifluoromethyl 175.11 Chemical synthesis intermediate
5’-(bis(methylthio)...picolinaldehyde 5-position: Dithiolylidene groups N/A Non-linear optics applications

Substituent Effects on Reactivity and Bioactivity

  • In contrast, the trifluoromethyl group (electron-withdrawing) in 5-(Trifluoromethyl)picolinaldehyde reduces electron density, making the aldehyde more electrophilic . Dimethylamino and diethylamino substituents at the 4-position (as in ) balance electron donation with steric effects, enabling SIRT2 inhibition via interactions with the enzyme’s active site .
  • Steric and Solubility Considerations: The bulky dibenzylamino group in this compound may hinder access to sterically constrained binding pockets but could improve lipid membrane permeability due to increased hydrophobicity. Smaller substituents (e.g., dimethylamino) allow tighter binding in enzymatic assays, as demonstrated in SIRT2 inhibition studies .
  • Biological Activity: 4-(Dimethylamino)picolinaldehyde and 4-(Diethylamino)picolinaldehyde exhibit SIRT2 inhibitory activity, with the dimethyl variant showing higher potency. This suggests that substituent size and position critically modulate activity . The absence of activity in compounds lacking amino substitutions (e.g., STC4 in ) underscores the necessity of the amino group for SIRT2 interaction.

Q & A

Q. How to address discrepancies in reported biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis with inclusion criteria (e.g., IC₅₀ values from peer-reviewed studies only). Assess assay variability (e.g., cell line differences) using Bland-Altman plots . Validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

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